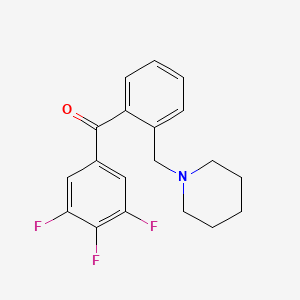

2-Piperidinomethyl-3',4',5'-trifluorobenzophenone

Description

2-Piperidinomethyl-3',4',5'-trifluorobenzophenone (CAS: 898773-81-4) is a fluorinated benzophenone derivative with a piperidinomethyl substituent at the 2-position and trifluoromethyl groups at the 3', 4', and 5' positions of the benzophenone ring. Its molecular formula is C₁₉H₁₈F₃NO, with a molecular weight of 333.36 g/mol . This compound is primarily used in organic synthesis and materials science, particularly in the development of polymers and pharmaceuticals, owing to its electron-withdrawing trifluoromethyl groups and the basicity of the piperidine moiety.

Properties

IUPAC Name |

[2-(piperidin-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO/c20-16-10-14(11-17(21)18(16)22)19(24)15-7-3-2-6-13(15)12-23-8-4-1-5-9-23/h2-3,6-7,10-11H,1,4-5,8-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJJPRHWAAHMBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=C(C(=C3)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643619 | |

| Record name | {2-[(Piperidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898773-81-4 | |

| Record name | {2-[(Piperidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Piperidinomethyl-3’,4’,5’-trifluorobenzophenone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3’,4’,5’-trifluorobenzophenone and piperidine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction mixture is typically heated to facilitate the formation of the desired product.

Catalysts and Reagents: Catalysts such as acids or bases may be used to enhance the reaction rate. Common reagents include reducing agents like sodium borohydride or oxidizing agents like potassium permanganate.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound

Chemical Reactions Analysis

2-Piperidinomethyl-3’,4’,5’-trifluorobenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted benzophenones.

Addition: The compound can participate in addition reactions with reagents like Grignard reagents or organolithium compounds, forming new carbon-carbon bonds

Scientific Research Applications

2-Piperidinomethyl-3’,4’,5’-trifluorobenzophenone has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is employed in biochemical studies to investigate enzyme interactions and receptor binding.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 2-Piperidinomethyl-3’,4’,5’-trifluorobenzophenone involves its interaction with specific molecular targets, such as GABA-A receptors and monoamine transporters. These interactions can modulate neurotransmitter activity, leading to potential therapeutic effects in the treatment of neurological and psychiatric disorders. The compound may also influence various signaling pathways, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Piperidine/Pyrrolidine Series

2-Pyrrolidinomethyl-3',4',5'-trifluorobenzophenone (CAS: 898775-12-7)

- Structural Difference : The piperidine ring (6-membered) is replaced by a pyrrolidine ring (5-membered).

- Impact : Pyrrolidine’s smaller ring size increases ring strain and reduces basicity compared to piperidine. This may alter reactivity in acid-catalyzed reactions or interactions with biological targets .

- Molecular Weight : Identical (333.36 g/mol) due to the same substituent count .

2-Pyrrolidinomethyl-2'-trifluoromethylbenzophenone (CAS: 898774-79-3)

- Structural Difference : Trifluoromethyl groups are located only at the 2'-position instead of 3',4',5'.

Fluorination Pattern Variations

4-Acetoxy-3',4',5'-trifluorobenzophenone (CAS: 890100-39-7)

- Structural Difference: The piperidinomethyl group is replaced by an acetoxy (-OAc) group.

- Impact : The ester functionality increases polarity and hydrolytic instability compared to the amine-containing target compound. This limits its use in high-temperature polymer synthesis .

4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone (CAS: 898758-52-6)

Piperidine Derivatives with Additional Functional Groups

(4R,5R)-Ethyl 1-(2-(benzo[d][1,3]dioxol-5-yl)ethyl)-5-nitro-2-oxo-4-(2,4,5-trifluorophenyl)-piperidine-3-carboxylate (Compound 29b in )

- Structural Difference : Incorporates a nitro group, benzodioxole, and ester functionalities.

- Impact : The nitro group enhances electrophilicity, making this compound more reactive in nucleophilic substitutions. Such derivatives are often explored for pharmaceutical applications, unlike the target compound, which is tailored for polymer synthesis .

Comparative Data Table

Key Research Findings

- Electron-Withdrawing Effects: The 3',4',5'-trifluoro substitution in the target compound enhances the electron deficiency of the benzophenone ring, making it superior for synthesizing high-performance poly(ether ketone)s compared to mono- or di-fluorinated analogs .

- Thermal Stability: Piperidinomethyl-substituted benzophenones exhibit higher thermal stability (decomposition >300°C) than pyrrolidinomethyl analogs due to reduced ring strain .

- Biological Activity : Piperidine derivatives with trifluoromethyl groups (e.g., compound 29b) show promise in medicinal chemistry, but the target compound’s lack of nitro or ester groups limits its direct pharmaceutical use .

Biological Activity

2-Piperidinomethyl-3',4',5'-trifluorobenzophenone is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the molecular formula C18H18F3N and a molecular weight of 321.34 g/mol. Its structure includes a trifluoromethyl group, which is known to enhance biological activity by altering the electronic properties of the molecule.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes involved in cellular signaling pathways, particularly those related to cancer progression.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although further investigation is required to establish its efficacy against specific pathogens.

Anticancer Activity

A significant focus has been on the anticancer properties of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The following table summarizes the IC50 values observed in different cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 15.2 | |

| HePG-2 (Liver) | 12.8 | |

| PC-3 (Prostate) | 20.5 | |

| HCT-116 (Colon) | 18.0 |

These results indicate that the compound exhibits potent antiproliferative effects, particularly against liver and breast cancer cell lines.

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against several bacterial strains. The results are summarized in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

The compound demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria.

Case Studies

- Inhibition of Cancer Cell Growth : A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

- Synergistic Effects with Other Agents : Research indicates that combining this compound with established chemotherapeutics may enhance anticancer efficacy, suggesting a potential for combination therapies in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.